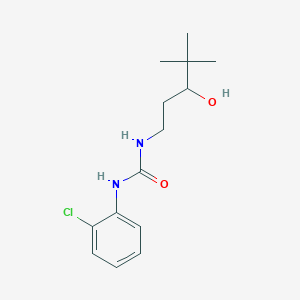
4-乙基-2-异硫氰酸酯-5-甲基噻吩-3-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C({10})H({11})NO({2})S({2}). This compound is characterized by its unique thiophene ring structure, which is substituted with an ethyl group, an isothiocyanate group, and a methyl ester group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
科学研究应用
Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The isothiocyanate group is known for its reactivity with biological nucleophiles, which can lead to the inhibition of key enzymes.
Industry: Used in the development of new materials, including polymers and coatings, due to its reactive functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes various substitutions to introduce the ethyl, isothiocyanate, and methyl ester groups.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Isothiocyanate Group Addition: The isothiocyanate group is typically introduced through the reaction of an amine with carbon disulfide and a subsequent reaction with a halogenating agent.
Methyl Ester Formation: The carboxylic acid group on the thiophene ring is esterified using methanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction controls are essential to achieve the desired product quality.
化学反应分析
Types of Reactions
Oxidation: Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate can undergo oxidation reactions, particularly at the sulfur atoms in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the isothiocyanate group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH(_{4})) are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isothiocyanate group, where nucleophiles such as amines or alcohols can replace the isothiocyanate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H({2})), peracids.
Reduction: Lithium aluminum hydride (LiAlH({4})).
Substitution: Amines, alcohols, under mild to moderate heating conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thioureas or thiocarbamates, depending on the nucleophile used.
作用机制
The mechanism by which Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate exerts its effects is primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. The thiophene ring can also interact with various molecular targets, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Methyl 4-methyl-2-isothiocyanato-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-ethyl-2-isothiocyanato-5-ethylthiophene-3-carboxylate: Similar structure but with an additional ethyl group on the thiophene ring.
Uniqueness
Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both an isothiocyanate group and a methyl ester group on the thiophene ring makes it particularly versatile for various chemical transformations and applications.
This detailed overview provides a comprehensive understanding of Methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
methyl 4-ethyl-2-isothiocyanato-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S2/c1-4-7-6(2)15-9(11-5-14)8(7)10(12)13-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQCDDFWOUZGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)N=C=S)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2447992.png)
![Methyl 4-(7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamido)benzoate](/img/structure/B2447993.png)


![2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2447998.png)


![3-[(3-chlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2448002.png)

![N-(3-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2448004.png)
![1-acetyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2448005.png)

![Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2448012.png)
